![molecular formula C17H19BrN2O3S2 B4927744 N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4927744.png)
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide
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Overview
Description
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide, also known as BPTES, is a small molecule inhibitor that targets the enzyme glutaminase (GLS). GLS is responsible for catalyzing the conversion of glutamine to glutamate, which is a key step in the process of glutaminolysis. Glutaminolysis is a metabolic pathway that is essential for the growth and survival of many cancer cells, making GLS a promising target for cancer therapy.
Mechanism of Action
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide inhibits GLS by binding to a specific site on the enzyme. This binding prevents GLS from carrying out its normal function of converting glutamine to glutamate. As a result, cancer cells are unable to obtain the necessary nutrients to support their growth and survival.
Biochemical and Physiological Effects
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide has been shown to have a range of biochemical and physiological effects. In addition to inhibiting GLS, N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide has also been shown to decrease the levels of glutathione, a molecule that is important for protecting cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide in lab experiments is that it is a specific inhibitor of GLS, meaning that it does not affect other enzymes or pathways in the cell. However, one limitation is that N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide is not very soluble in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide. One area of interest is the development of more potent and selective GLS inhibitors. Another area of interest is the identification of biomarkers that can predict which cancer patients are most likely to respond to GLS inhibition. Finally, there is interest in exploring the use of GLS inhibitors in combination with other cancer therapies to enhance their effectiveness.
Synthesis Methods
The synthesis of N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide has been described in several publications. One method involves the reaction of N-(4-bromophenyl)glycine with methylsulfonyl chloride to form N-(4-bromophenyl)-N-methylsulfonylglycine. This compound is then reacted with 2-(phenylthio)ethylamine to form N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide.
Scientific Research Applications
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide has been extensively studied for its potential as a cancer therapy. In preclinical studies, N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer. N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S2/c1-25(22,23)20(15-9-7-14(18)8-10-15)13-17(21)19-11-12-24-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOWAJNERQTWGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCSC1=CC=CC=C1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide |
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